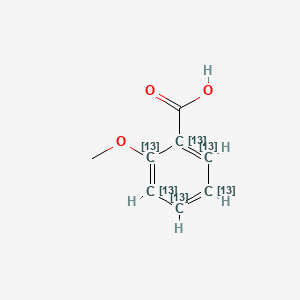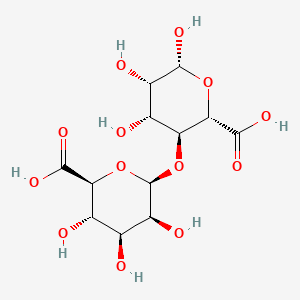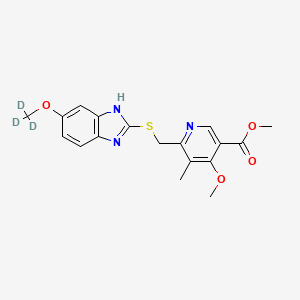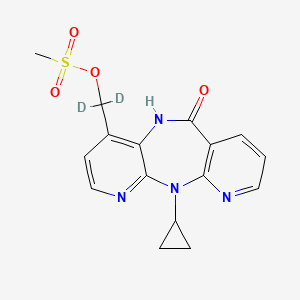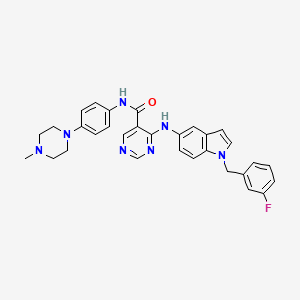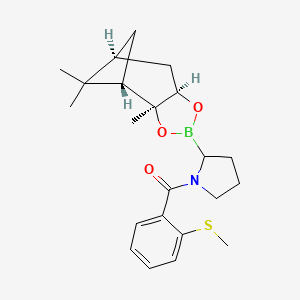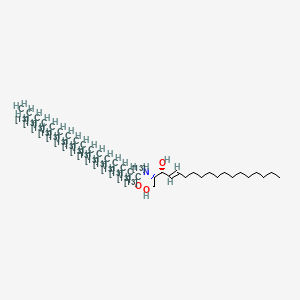
C16-Ceramide-13C16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C16-Ceramide-13C16 is a stable isotope-labeled compound, specifically a 13C-labeled glycine ethyl ester monohydrochloride. Ceramides are a family of sphingolipids that play critical roles in cellular processes, including apoptosis, cell differentiation, and proliferation. The labeling with 13C allows for detailed tracking and quantification in various biochemical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C16-Ceramide-13C16 typically involves the incorporation of 13C into the glycine ethyl ester monohydrochloride. The process begins with the preparation of the sphingoid base, followed by the N-acylation with a fatty acid, in this case, a C16 fatty acid. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness, often employing continuous flow chemistry techniques .
化学反应分析
Types of Reactions: C16-Ceramide-13C16 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Substitution reactions can modify the head group of ceramides, leading to the formation of complex sphingolipids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often employs nucleophilic reagents under basic conditions.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Complex Sphingolipids: Formed through substitution reactions.
科学研究应用
C16-Ceramide-13C16 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of ceramides.
Biology: Helps in studying the role of ceramides in cell signaling, apoptosis, and other cellular processes.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of ceramide-based drugs.
作用机制
C16-Ceramide-13C16 exerts its effects by integrating into cellular membranes and influencing membrane properties. It interacts with various effector proteins, modulating pathways involved in apoptosis, autophagy, and inflammation. The compound can inhibit the action of protein kinase B (Akt) by promoting its dephosphorylation and preventing its translocation, thereby affecting cell survival and proliferation pathways .
相似化合物的比较
C18-Ceramide: Similar in structure but with an 18-carbon fatty acid chain.
C20-Ceramide: Contains a 20-carbon fatty acid chain.
Dihydroceramides: Reduced form of ceramides lacking the double bond in the sphingoid base.
Uniqueness: C16-Ceramide-13C16 is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. Its specific fatty acid chain length (C16) also makes it particularly relevant in studies related to insulin resistance and mitochondrial dysfunction .
属性
分子式 |
C34H67NO3 |
|---|---|
分子量 |
553.8 g/mol |
IUPAC 名称 |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2+1,4+1,6+1,8+1,10+1,12+1,14+1,16+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,34+1 |
InChI 键 |
YDNKGFDKKRUKPY-GHROMGGCSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



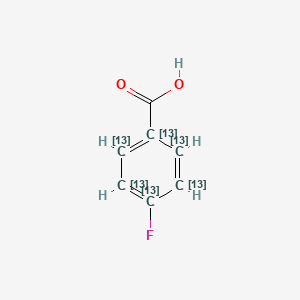
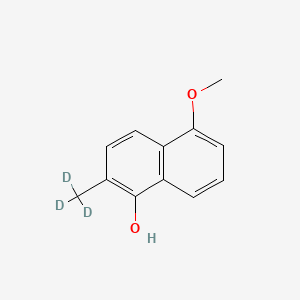
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
